molecular formula C10H9F2NO2 B8318301 N-(2,6-Difluorophenyl)-3-oxobutanamide

N-(2,6-Difluorophenyl)-3-oxobutanamide

Cat. No. B8318301
M. Wt: 213.18 g/mol
InChI Key: DFKKVRRVOYWSCU-UHFFFAOYSA-N
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Patent
US09085578B2

Procedure details

To a mixture of 2,6-difluoroaniline (5.00 g), 2,2,6-trimethyl-4H-1,3-didioxin-4-one (7.16 g) and tetrahydrofuran (13 mL) was added sodium acetate (3.18 g) at room temperature. The reaction mixture was refluxed overnight, and cooled to room temperature. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (5.04 g).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2,6-trimethyl-4H-1,3-didioxin-4-one
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].[O:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1.C([O-])(=[O:17])C.[Na+]>O>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH:4][C:11](=[O:10])[CH2:12][C:13](=[O:17])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)F
Name
2,2,6-trimethyl-4H-1,3-didioxin-4-one
Quantity
7.16 g
Type
reactant
Smiles
Name
Quantity
13 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
3.18 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)NC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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